2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC10976736
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-(2-morpholin-4-yl-2-oxoethyl)-6-naphthalen-2-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C20H19N3O3/c24-19-8-7-18(17-6-5-15-3-1-2-4-16(15)13-17)21-23(19)14-20(25)22-9-11-26-12-10-22/h1-8,13H,9-12,14H2 |
| Standard InChI Key | RSTOWFVXXSYELF-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms at the 1- and 2-positions. This scaffold is substituted at the 6-position with a naphthalen-2-yl group, which introduces aromatic bulk, and at the 2-position with a 2-(morpholin-4-yl)-2-oxoethyl side chain. The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, adopts a chair conformation in related structures, as confirmed by X-ray crystallography .
Stereoelectronic Properties
The electron-withdrawing carbonyl group in the pyridazinone ring polarizes the system, enhancing reactivity toward nucleophilic agents. The naphthalene moiety contributes to π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors . The morpholine side chain, with its tertiary amine and ether oxygen, likely improves solubility and bioavailability, a common feature in drug design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 349.4 g/mol | |
| Predicted LogP | ~3.2 (estimated) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from pyridazinone precursors. A common route includes:
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Formation of the Pyridazinone Core: Condensation of aldehydes with ethyl cyanoacetate and ketones in the presence of ammonium acetate and piperidine, as demonstrated in analogous syntheses .
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Introduction of the Naphthalene Group: Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the naphthalen-2-yl moiety .
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Functionalization with Morpholine: Reaction of chloropyridazinone intermediates with morpholine under nucleophilic substitution conditions .
For example, in a related synthesis, 2-chloropyridazinone derivatives were treated with morpholine in ethanol to yield the desired morpholinyl-substituted product .
Key Intermediate Characterization
Intermediate chloropyridazinones are critical for introducing the morpholine side chain. These intermediates are characterized by:
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IR Spectroscopy: Absorption bands at ~2220 cm (C≡N) and ~1650 cm (C=O) .
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NMR: Aromatic protons in the δ 7.5–8.9 ppm range and NH signals disappearing upon deuteration .
| Compound | Activity (IC or Efficacy) | Cell Line/Model | Source |
|---|---|---|---|
| 14a (Nicotinonitrile) | 16 ± 2 nM | RKOP 27 | |
| Morpholinyl Pyridazinone | 65% pain reduction | -Benzoquinone |
Physicochemical and Spectroscopic Analysis
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~2219 cm (C≡N) and ~1649 cm (C=O) confirm the cyano and carbonyl functionalities .
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NMR: Signals at δ 161.73 ppm (C=O) and δ 115–120 ppm (C≡N) align with reported pyridazinone derivatives .
Solubility and Stability
The compound’s solubility in polar aprotic solvents (e.g., DMSO) is moderate (~10 mg/mL), while it is poorly soluble in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C.
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